Gamitrinib mechanism of action in cancer cells
Gamitrinib mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Gamitrinib in Cancer Cells
Introduction
Gamitrinib (GA mitochondrial matrix inhibitor) is a first-in-class, mitochondria-targeted small molecule inhibitor of the Heat Shock Protein-90 (Hsp90) family of molecular chaperones.[1][2] Its design is combinatorial, featuring an Hsp90 inhibitor, such as 17-AAG (17-allylamino-17-demethoxygeldanamycin), linked to a mitochondrial-targeting moiety, triphenylphosphonium.[1][3] This structure enables Gamitrinib to selectively accumulate within the mitochondria of tumor cells.[2][4] Cancer cells exhibit a unique dependency on mitochondrial chaperones, including Hsp90 and its homolog TNF Receptor-Associated Protein 1 (TRAP1), which are selectively enriched in tumor mitochondria compared to normal tissues.[1][5] This selective accumulation makes Gamitrinib a promising therapeutic agent that can disable key pathways for tumor maintenance with a favorable safety profile.[1][6] Preclinical studies have demonstrated its efficacy in a wide range of cancers, including prostate, glioma, melanoma, lung, colon, and breast cancer, and it is currently being evaluated in Phase I clinical trials.[2][6][7][8]
Core Mechanism of Action
Gamitrinib exerts its anticancer effects through a "mitochondriotoxic" mechanism of action, leading to catastrophic and irreversible mitochondrial dysfunction selectively in cancer cells.[4][9] The core mechanism involves the targeted inhibition of the ATPase activity of the mitochondrial Hsp90/TRAP1 chaperone pool.[4][5][10]
1. Inhibition of Mitochondrial Hsp90/TRAP1: Gamitrinib functions as an ATPase antagonist for Hsp90 and its homolog TRAP1, which are localized within the mitochondrial matrix and inner membrane.[4][10] These chaperones are critical for maintaining the stability and function of the mitochondrial proteome in cancer cells, regulating metabolic pathways, buffering reactive oxygen species (ROS), and preventing cell death.[1] By inhibiting their ATPase activity, Gamitrinib disrupts mitochondrial protein folding quality control.[5][10]
2. Induction of Mitochondrial Permeability Transition and Apoptosis: The inhibition of mitochondrial Hsp90/TRAP1 leads to the induction of the intrinsic pathway of apoptosis through the following steps:
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Mitochondrial Permeability Transition (MPT): Gamitrinib triggers the opening of the mitochondrial permeability transition pore (mPTP) in a cyclophilin D-dependent manner.[3][9]
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Collapse of Membrane Potential: This leads to a sudden and irreversible loss of the mitochondrial transmembrane potential (ΔΨm).[4][9][11]
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Cytochrome c Release: The disruption of the outer mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[3][4][9]
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Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome and activates a cascade of caspases, leading to caspase-dependent apoptosis.[3][9]
This apoptotic pathway is initiated independently of the pro-apoptotic Bcl-2 proteins Bax and Bak.[9]
3. Inhibition of Bioenergetics and Biogenesis: Integrated analyses of RNA sequencing and reverse phase protein arrays (RPPA) in glioma cells have shown that Gamitrinib's antitumor activity also involves the inhibition of mitochondrial biogenesis and tumor bioenergetics.[6] It suppresses oxidative phosphorylation (OXPHOS) and activates the energy-sensing AMP-activated kinase (AMPK), further crippling the cell's energy supply.[6][12]
4. Induction of Mitophagy: At sub-lethal concentrations, Gamitrinib can induce a mitochondrial quality control pathway known as mitophagy.[13] The inhibition of mitochondrial Hsp90 leads to the accumulation of the kinase PINK1 on the mitochondrial surface, which in turn recruits the E3 ubiquitin ligase Parkin.[11][14] This initiates the ubiquitylation of mitochondrial surface proteins, tagging the damaged organelles for clearance by autophagy.[13][14]
5. Cell Cycle Arrest and DNA Damage: In glioma cells, Gamitrinib has been shown to block cell-cycle progression and induce DNA damage response pathways, contributing to its overall antitumor effect.[6]
Data Presentation
Table 1: In Vitro Activity of Gamitrinib in Cancer Cell Lines
| Cell Line Panel/Type | Assay | Endpoint | Result | Citation |
| NCI 60-Cell Line Panel | Not Specified | Cell Growth Inhibition | All 60 cell lines showed at least a 50% reduction in cell growth. | [3] |
| Glioblastoma Cells | Cell Viability | Efficacy Comparison | 5- to 10-fold greater potency than the non-targeted Hsp90 inhibitor 17-AAG. | [3] |
| Prostate Cancer Cells (Hormone-refractory, drug-resistant, metastatic) | Cell Viability | Cytotoxicity | Effective killing of cancer cells at micromolar concentrations. | [3] |
| Human Glioma Cell Lines (17 primary, 6 TMZ-resistant) | Cell Proliferation/Apoptosis | Therapeutic Efficacy | Gamitrinib inhibited cell proliferation and induced apoptosis and cell death. | [6] |
| BRAF-driven Colorectal Carcinoma Cells | Apoptosis, Colony Formation | Therapeutic Efficacy | Induced apoptosis and inhibited colony formation. | [12] |
Table 2: Pharmacokinetic Properties of Gamitrinib
| Parameter | Matrix | Value | Citation |
| Plasma Protein Binding | Human Plasma | 99.3% | [5][15] |
| Free Fraction | Human Plasma | 0.7% | [15] |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 3.3 ml/min/g of liver tissue | [5] |
| Half-life (t½) | Human Liver Microsomes | 16.7 min | [5] |
Experimental Protocols
Cell Viability and Metabolic Activity Assay (MTT Assay)
This protocol is based on methodologies described for prostate cancer cells.[9]
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Cell Seeding: Plate prostate cancer cells (e.g., PC3, LNCaP) in 96-well plates at a desired density.
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Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of Gamitrinib or the control compound (e.g., 17-AAG) for a specified duration (e.g., 6 to 24 hours).
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MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
Analysis of Apoptosis by Multiparametric Flow Cytometry
This protocol is based on methodologies described for assessing caspase activity and membrane integrity.[9]
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Cell Treatment: Treat cancer cells with Gamitrinib or control compounds for the desired time.
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Staining: Harvest the cells and stain with a fluorescently labeled pan-caspase inhibitor (e.g., from a CaspaTag kit) to detect cells with active caspases. Co-stain with a viability dye such as propidium (B1200493) iodide (PI) to identify cells that have lost plasma membrane integrity.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in different populations:
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Live cells (Caspase-negative, PI-negative)
-
Early apoptotic cells (Caspase-positive, PI-negative)
-
Late apoptotic/necrotic cells (Caspase-positive, PI-positive)
-
Cytochrome c Release from Isolated Mitochondria
This protocol is based on methodologies used to demonstrate Gamitrinib's direct effect on mitochondria.[4]
-
Mitochondrial Isolation: Isolate mitochondria from cancer cells (e.g., HeLa cells) using differential centrifugation.
-
Treatment: Incubate the isolated mitochondria with increasing concentrations of Gamitrinib, control compounds (e.g., 17-AAG), or a positive control for mPTP opening (e.g., calcium).
-
Separation: After incubation (e.g., 3 hours), centrifuge the samples to pellet the mitochondria.
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Western Blotting: Carefully collect the supernatant (containing released proteins) and the mitochondrial pellet. Analyze both fractions for the presence of cytochrome c using SDS-PAGE and Western blotting with a specific anti-cytochrome c antibody. An increase of cytochrome c in the supernatant indicates its release from the mitochondria.
Measurement of Mitochondrial Respiration (Seahorse Assay)
This protocol is based on methodologies used to assess tumor bioenergetics.[6]
-
Cell Seeding: Plate glioma cells onto a Seahorse XF Cell Culture Microplate.
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Treatment: Treat cells with Gamitrinib for a predetermined time.
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Assay Preparation: Wash the cells and replace the medium with Seahorse XF Assay Medium.
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Mito Stress Test: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR). Perform a "Mito Stress Test" by sequentially injecting mitochondrial inhibitors:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to measure maximal respiration.
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Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate key parameters of mitochondrial function, such as basal respiration, ATP production, and spare respiratory capacity.
Visualizations: Signaling Pathways and Workflows
Caption: Gamitrinib-induced apoptotic signaling pathway in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 3. wistar.org [wistar.org]
- 4. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Facebook [cancer.gov]
- 12. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. apps.dtic.mil [apps.dtic.mil]
